(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the pyridine moiety: This step involves the alkylation of the piperazine ring with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in research for its psychoactive effects.
4-Methylpiperazine: A simpler derivative with various applications in medicinal chemistry.
Uniqueness
1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to the presence of both a pyridine and a 4-methylbenzoyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural uniqueness could lead to specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O/c1-16-2-4-18(5-3-16)19(23)22-14-12-21(13-15-22)11-8-17-6-9-20-10-7-17/h2-7,9-10H,8,11-15H2,1H3 |
InChI Key |
GUFIGLLAEZXXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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